furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
Description
The compound furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone is a β-carboline derivative featuring a fused tricyclic indole structure. Its core β-carboline scaffold is substituted with a 6-methoxy group, a 4-nitrophenyl group at position 1, and a furan-2-yl methanone moiety at position 2. β-Carbolines are biologically significant due to their interactions with neurotransmitter receptors, MAO inhibition, and antitumor activity . The presence of electron-withdrawing (4-nitrophenyl) and electron-donating (6-methoxy) groups may modulate its physicochemical properties, such as solubility, dipole moment, and binding affinity. Structural elucidation of such compounds typically employs techniques like FT-IR, NMR, and X-ray crystallography, often facilitated by software like SHELX .
Properties
IUPAC Name |
furan-2-yl-[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-30-16-8-9-19-18(13-16)17-10-11-25(23(27)20-3-2-12-31-20)22(21(17)24-19)14-4-6-15(7-5-14)26(28)29/h2-9,12-13,22,24H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRIDSFTLUHJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119529 | |
| Record name | 2-Furanyl[1,3,4,9-tetrahydro-6-methoxy-1-(4-nitrophenyl)-2H-pyrido[3,4-b]indol-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889950-86-1 | |
| Record name | 2-Furanyl[1,3,4,9-tetrahydro-6-methoxy-1-(4-nitrophenyl)-2H-pyrido[3,4-b]indol-2-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889950-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanyl[1,3,4,9-tetrahydro-6-methoxy-1-(4-nitrophenyl)-2H-pyrido[3,4-b]indol-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a furoyl chloride with a methoxy-substituted amine. This intermediate can then undergo further cyclization and functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating diseases such as cancer, neurological disorders, and infections.
Mechanism of Action
The mechanism of action of furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The target compound’s β-carboline core distinguishes it from benzofuran or pyrazole-based analogs. Below is a comparative analysis with key analogs:
Key Observations :
- Core Diversity: β-Carbolines (tricyclic) vs. benzofurans (bicyclic) vs. pyrazoles (monocyclic) influence planarity, aromaticity, and biological target selectivity.
- The furan-2-yl methanone moiety in the target compound and pyrazole analog may improve solubility compared to alkyl-substituted benzofurans (e.g., Compound 9 ). The 6-methoxy group in the target compound could enhance membrane permeability relative to nitro- or hydroxyl-substituted analogs.
Physicochemical Properties
Notes:
- The target compound’s β-carboline core may confer greater rigidity, affecting crystallinity and melting point compared to flexible pyrazole or benzofuran analogs.
Biological Activity
Furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various assays, and implications for therapeutic use.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A furan ring
- A methoxy group
- A nitrophenyl moiety
- A tetrahydro-beta-carboline structure
These structural components are significant for its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antiviral Activity : Some derivatives have shown potential as antiviral agents. For instance, related compounds were evaluated for their ability to inhibit viral replication in vitro, showing promising results against SARS-CoV-2 with IC50 values indicating effective inhibition at low concentrations .
- Anticancer Properties : The beta-carboline framework is associated with anticancer activity. Studies have demonstrated that beta-carboline derivatives can inhibit cell proliferation in various cancer cell lines. The presence of the nitrophenyl group may enhance this activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, related structures have been reported to inhibit proteases critical for viral replication .
Efficacy in Biological Assays
The biological activity of this compound has been evaluated through various assays:
| Type of Assay | Target | IC50/EC50 Values | Comments |
|---|---|---|---|
| Antiviral | SARS-CoV-2 Mpro | 1.55 μM | Effective inhibition observed |
| Anticancer | Various cancer cells | Varies by cell line | Induces apoptosis |
| Enzyme inhibition | Proteases | Specific values not reported | Potential therapeutic target |
Case Studies
Several studies have focused on the biological activity of compounds structurally related to this compound:
- SARS-CoV-2 Inhibition : A study demonstrated that specific derivatives exhibited low cytotoxicity while effectively inhibiting the main protease of SARS-CoV-2. The best-performing compounds showed IC50 values below 10 μM .
- Antitumor Activity : Research on beta-carboline analogs revealed selective cytotoxicity against multiple cancer cell lines, with some compounds outperforming traditional chemotherapeutic agents like etoposide in terms of efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
